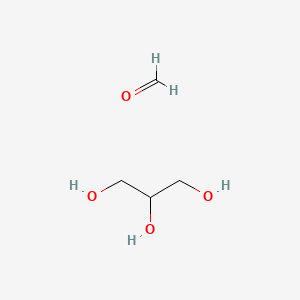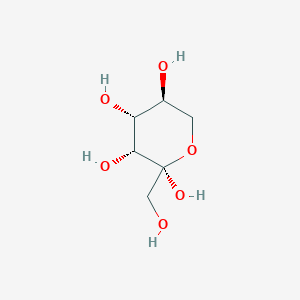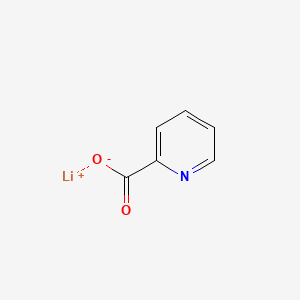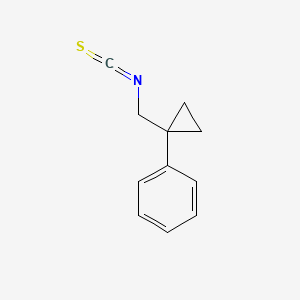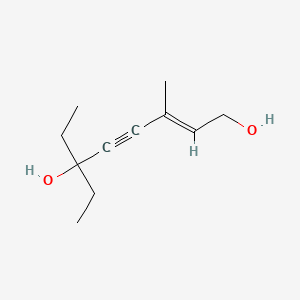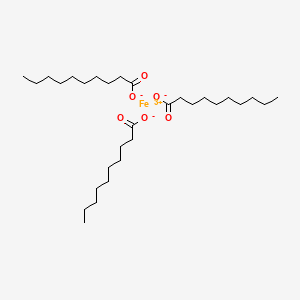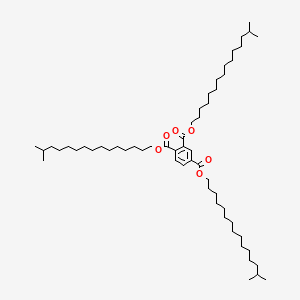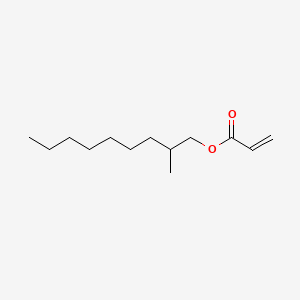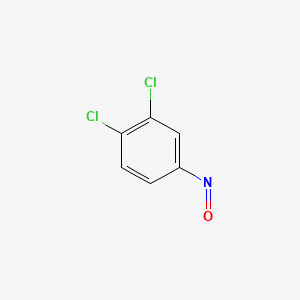
Phosphine oxide, bis(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, bis(1-methylpropyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 1-methylpropyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis(1-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine oxide . Another method involves the deprotonation of secondary phosphine oxides followed by alkylation with appropriate alkyl halides .
Industrial Production Methods
Industrial production of phosphine oxides often employs large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, bis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphine oxide group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane are used to selectively reduce the P=O bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acids, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Phosphine oxide, bis(1-methylpropyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphine oxide, bis(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in catalysis and coordination chemistry. The phosphine oxide group can stabilize metal centers and facilitate various catalytic processes .
Comparación Con Compuestos Similares
Phosphine oxide, bis(1-methylpropyl)- can be compared with other similar compounds such as:
Aminophosphine oxides: These compounds contain amino groups and exhibit different reactivity and applications.
Phosphine oxides with different alkyl groups: Variations in the alkyl groups can lead to differences in physical properties and reactivity.
Uniqueness
The uniqueness of phosphine oxide, bis(1-methylpropyl)- lies in its specific structure, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to material science .
Similar Compounds
Aminophosphine oxides: Contain amino substituents and are used in coordination chemistry and catalysis.
Phosphine oxides with different alkyl groups: Include compounds like bis(2-methylpropyl)phosphine oxide and bis(2,4,4-trimethylpentyl)phosphine oxide.
Propiedades
Número CAS |
129848-52-8 |
|---|---|
Fórmula molecular |
C8H18OP+ |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
di(butan-2-yl)-oxophosphanium |
InChI |
InChI=1S/C8H18OP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3/q+1 |
Clave InChI |
UJECEZFSGULMRS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[P+](=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


